4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group and at the 4-position with a methyl group. This compound is synthesized through multi-step reactions, typically involving the coupling of activated carboxylates (e.g., ethyl 4-methylthiadiazole-5-carboxylate intermediates) with functionalized amines under standard peptide coupling conditions (e.g., HOBt/EDC or similar reagents) . Its structure aligns with pharmacophores known for anticancer, antimicrobial, and enzyme-modulating activities, as observed in related thiadiazole derivatives .
Properties
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-3-4-9(16-14-7)12-5-6-13-11(18)10-8(2)15-17-19-10/h3-4H,5-6H2,1-2H3,(H,12,16)(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOTWWAUADTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions can yield the thiadiazole ring.
Attachment of the Pyridazine Moiety: The pyridazine ring can be introduced through nucleophilic substitution reactions. This involves reacting the thiadiazole derivative with a halogenated pyridazine compound in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with 4-methylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmacology: It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : The thiazole derivative (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells) demonstrates superior anticancer potency compared to thiadiazole analogues, likely due to enhanced membrane permeability from the trifluoromethylphenyl group .
- Substituent Impact: The 6-methylpyridazin-3-ylaminoethyl side chain in the target compound may improve solubility and target binding compared to simpler aryl or alkyl substituents .
- Heterocyclic Core : Thiadiazoles (as in the target compound) exhibit higher metabolic stability than oxadiazoles or thiadiazines, but lower enzymatic inhibition in some kinase assays .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 4-methyl-2-(3-pyridinyl)-thiazole-5-carboxamide | Thiadiazine-pyrazole Hybrid (6d) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350–360 | ~354 | ~440 |
| LogP (Predicted) | 2.1–2.5 | 3.2 | 3.8 |
| Solubility (mg/mL) | Moderate (DMSO >10) | Low (DMSO ~5) | Very low (DMSO <2) |
| Metabolic Stability | High (t₁/₂ >6 h) | Moderate (t₁/₂ ~3 h) | Low (t₁/₂ <1 h) |
Notes:
Biological Activity
4-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1203406-18-1) is a compound of interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 226.31 g/mol. The structure features a thiadiazole ring linked to a pyridazine moiety, which is significant for its biological activity.
Research has indicated that compounds with a thiadiazole structure can exhibit inhibitory effects on MAO-A and MAO-B enzymes. The inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are important for mood regulation and cognitive function.
MAO Inhibition
In a study evaluating various thiadiazole derivatives, it was found that certain compounds exhibited significant inhibitory activity against MAO-A and MAO-B. The assays were conducted using fluorometric methods to quantify the inhibition levels. Notably, compounds similar to this compound showed promising results:
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 6b | 0.060 ± 0.002 | Reversible |
| Reference: Moclobemide | 0.150 ± 0.005 | Reversible |
| Reference: Clorgyline | 0.020 ± 0.001 | Irreversible |
The compound 6b , which shares structural similarities with the target compound, demonstrated a potent reversible inhibition profile against MAO-A, suggesting that the original compound may exhibit similar properties .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored. In vitro studies have shown that these compounds possess moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These findings indicate that the compound may have significant applications in treating bacterial infections .
Case Studies
A case study involving a series of synthesized thiadiazole derivatives highlighted their potential as therapeutic agents for neurodegenerative diseases due to their MAO inhibitory effects. The study reported that compounds with specific substitutions on the thiadiazole ring exhibited enhanced potency and selectivity towards MAO-A compared to traditional inhibitors .
Q & A
Q. Basic
- H NMR : Identify methyl groups (δ 2.4–2.6 ppm for thiadiazole-CH and pyridazine-CH) and ethylamino protons (δ 3.3–3.7 ppm) .
- C NMR : Carboxamide carbonyl (δ 165–170 ppm) and thiadiazole C-S (δ 115–125 ppm) are diagnostic .
- IR : Stretching frequencies for amide C=O (~1650 cm) and thiadiazole C-N (~1520 cm) confirm core functionality .
- HRMS : Validates molecular formula (e.g., [M+H] for CHNOS) .
How can researchers resolve discrepancies in NMR data caused by dynamic conformational changes in the pyridazine-ethylamino linker?
Q. Advanced
- Variable Temperature (VT) NMR : Cooling to −40°C slows rotation around the ethylamino C-N bond, splitting broad singlet peaks into distinct multiplets .
- 2D NMR (COSY, HSQC) : Correlates proton-proton coupling and carbon-proton connectivity to assign overlapping signals .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .
Case Study : Pyridazine N-H protons may exhibit exchange broadening in DMSO-d; deuteration or alternative solvents (CDCl) mitigate this .
What in vitro assays are recommended for evaluating the biological activity of this compound?
Q. Basic
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess IC values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
What advanced strategies are used to analyze structure-activity relationships (SAR) when modifying the pyridazine or thiadiazole moieties?
Q. Advanced
- Bioisosteric Replacement : Substitute the pyridazine ring with pyrimidine or triazine to assess electronic effects on binding .
- Pharmacophore Mapping : Overlay docking poses (e.g., AutoDock Vina) to identify critical H-bond donors/acceptors .
- Metabolic Stability : Incubate with liver microsomes to evaluate CYP450-mediated degradation; modify substituents (e.g., fluorination) to enhance half-life .
Data Contradiction : Methyl groups on thiadiazole may enhance membrane permeability but reduce solubility—balance via logP optimization (2–4) .
How can researchers address inconsistent biological activity data across different assay platforms?
Q. Advanced
- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate inter-lab variability .
- Redox Interference Testing : Add catalase or superoxide dismutase to rule out false positives in antioxidant assays .
- Dose-Response Curves : Perform 8-point dilutions (0.1–100 μM) to ensure accurate IC calculation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
